molecular formula C11H7Cl3O3 B14287014 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one CAS No. 127220-28-4

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one

Katalognummer: B14287014
CAS-Nummer: 127220-28-4
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: KOYHMLBYBWBCNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is a chemical compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a benzylidene group attached to a dioxolanone ring, which also contains a trichloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one typically involves the condensation of benzaldehyde with a suitable dioxolanone precursor under specific reaction conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with a dioxolanone derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Benzylidene-2,4-thiazolidinedione
  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Benzylidene-2-phenylthiazol-4(5H)-one

Uniqueness

5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

127220-28-4

Molekularformel

C11H7Cl3O3

Molekulargewicht

293.5 g/mol

IUPAC-Name

5-benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one

InChI

InChI=1S/C11H7Cl3O3/c12-11(13,14)10-16-8(9(15)17-10)6-7-4-2-1-3-5-7/h1-6,10H

InChI-Schlüssel

KOYHMLBYBWBCNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(O2)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.